Pentanoic acid, 5,5'-dioxybis[5-oxo-

Description

Properties

CAS No. |

10195-54-7 |

|---|---|

Molecular Formula |

C10H14O8 |

Molecular Weight |

262.21 g/mol |

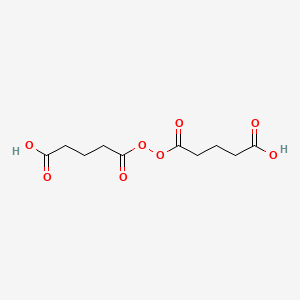

IUPAC Name |

5-(4-carboxybutanoylperoxy)-5-oxopentanoic acid |

InChI |

InChI=1S/C10H14O8/c11-7(12)3-1-5-9(15)17-18-10(16)6-2-4-8(13)14/h1-6H2,(H,11,12)(H,13,14) |

InChI Key |

AZCJWTGZSWIVHV-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)CC(=O)OOC(=O)CCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Pentanoic Acid, 5,5 Dioxybis 5 Oxo

Advanced Synthetic Routes to Pentanoic acid, 5,5'-dioxybis[5-oxo-]

The synthesis of Pentanoic acid, 5,5'-dioxybis[5-oxo-], a symmetrical diacyl peroxide, can be approached through several advanced organic chemistry routes. These methods are designed to construct the characteristic peroxide bridge (-O-O-) linking two 5-oxopentanoic acid moieties.

Oxidation Pathways of Pentanoic Acid Derivatives for Dioxybis Formation

A primary strategy for the formation of the dioxybis linkage in diacyl peroxides is the oxidative coupling of carboxylic acid derivatives. In the context of Pentanoic acid, 5,5'-dioxybis[5-oxo-], this would likely involve a precursor such as 5-oxopentanoic acid. The reaction mechanism generally proceeds via the activation of the carboxylic acid group, followed by a reaction with a peroxide source.

One plausible pathway involves the reaction of 5-oxopentanoic anhydride (B1165640) with hydrogen peroxide. This method is analogous to the synthesis of similar diacyl peroxides like succinyl peroxide from succinic anhydride. The reaction is typically carried out in a suitable solvent and may be catalyzed by acid. The selection of the oxidizing agent is critical; common choices include hydrogen peroxide, often in the form of a urea-hydrogen peroxide complex, to enhance stability and handling. Careful control of reaction conditions such as temperature and reactant stoichiometry is essential to prevent over-oxidation or decomposition of the desired product.

Kinetics studies on the oxidation of related keto acids, such as 5-(4'-fluorophenyl)-5-oxopentanoic acid by acid permanganate, have shown that the reaction order can vary with experimental conditions, highlighting the complexity of these oxidation processes.

Esterification and Condensation Strategies in Compound Synthesis

Esterification and condensation reactions represent another fundamental approach to synthesizing the target molecule. While not a direct route to the peroxide bond itself, these strategies are crucial for preparing the necessary precursors. For instance, the synthesis of a suitable 5-oxopentanoic acid derivative to undergo oxidative coupling might first require esterification to protect the carboxylic acid functionality while other parts of the molecule are modified.

A more direct condensation approach to forming the diacyl peroxide involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). In this method, two molecules of 5-oxopentanoic acid could be condensed in the presence of hydrogen peroxide and DCC. The DCC facilitates the removal of water, driving the reaction towards the formation of the diacyl peroxide. This method has been successfully employed for the preparation of various symmetrical diacyl peroxides.

Novel Catalytic Approaches for Optimized Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of Pentanoic acid, 5,5'-dioxybis[5-oxo-], several catalytic strategies can be envisioned.

Transition-metal catalysis could play a role in the oxidative coupling of 5-oxopentanoic acid. Catalysts based on metals like manganese, iron, and cobalt are known to catalyze oxidation reactions. For instance, a manganese salt could catalyze the epoxidation of alkenes using hydrogen peroxide, and similar principles could be adapted for the formation of the diacyl peroxide.

Furthermore, enzyme-catalyzed reactions, or biocatalysis, offer a highly selective and environmentally benign alternative. Peroxygenases, for example, are enzymes that can catalyze the transfer of an oxygen atom from a peroxide to a substrate. While specific applications to diacyl peroxide synthesis are still emerging, the potential for high selectivity under mild conditions makes this an attractive area for future research.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of peroxides is of paramount importance due to their inherent hazards and the often-harsh conditions of traditional synthetic methods. For the synthesis of Pentanoic acid, 5,5'-dioxybis[5-oxo-], several green strategies can be implemented.

The use of hydrogen peroxide as the oxidant is a key green feature, as its only byproduct is water. To further enhance the green credentials of the synthesis, the use of hazardous organic solvents should be minimized or replaced with greener alternatives like water or ionic liquids. Ultrasound-assisted synthesis is another green technique that can accelerate reaction times and improve yields, as demonstrated in the synthesis of dialkyl peroxides under phase-transfer catalysis conditions.

The development of recyclable catalysts is also a cornerstone of green chemistry. Heterogeneous catalysts, for example, can be easily separated from the reaction mixture and reused, reducing waste and cost.

Yield Optimization and Purity Enhancement Techniques in Laboratory Synthesis

Optimizing the yield and ensuring the high purity of Pentanoic acid, 5,5'-dioxybis[5-oxo-] are critical for its practical application. Several techniques can be employed at the laboratory scale to achieve these goals.

Yield Optimization:

A systematic approach to yield optimization involves the careful control of various reaction parameters. A Design of Experiments (DoE) methodology can be used to efficiently screen the effects of temperature, reactant concentration, catalyst loading, and reaction time to identify the optimal conditions.

For peroxide synthesis, slow and controlled addition of reagents can be crucial to prevent localized high concentrations that can lead to side reactions or decomposition. For instance, in manganese-catalyzed epoxidations with hydrogen peroxide, the slow addition of the peroxide and a buffer solution was found to significantly improve yields by minimizing precipitation and side reactions.

Purity Enhancement:

The purification of diacyl peroxides requires careful consideration due to their potential instability. Common purification techniques include:

Crystallization: Recrystallization from a suitable solvent system at low temperatures is often the most effective method for obtaining high-purity crystalline diacyl peroxides. The choice of solvent is critical to ensure good solubility of the desired product at a higher temperature and poor solubility at a lower temperature, while impurities remain in solution.

Washing: The crude product can be washed with specific solutions to remove unreacted starting materials and byproducts. For example, washing with a sodium bicarbonate solution can remove acidic impurities.

Chromatography: While less common for bulk purification of potentially unstable peroxides, chromatographic techniques like column chromatography can be used for small-scale purification or for the separation of complex mixtures.

Below is a table summarizing potential optimization parameters and purification techniques.

| Parameter/Technique | Description | Potential Impact on Yield/Purity |

| Temperature | The reaction temperature can affect reaction rate and selectivity. | Lower temperatures may be necessary to prevent peroxide decomposition, while higher temperatures may increase reaction rates. |

| Reactant Ratio | The molar ratio of the 5-oxopentanoic acid derivative to the oxidizing agent. | An excess of one reactant may be used to drive the reaction to completion, but can also lead to byproducts. |

| Catalyst Loading | The amount of catalyst used in the reaction. | Higher catalyst loading can increase the reaction rate but may also lead to increased cost and potential for side reactions. |

| Solvent | The choice of solvent can influence reactant solubility and reaction kinetics. | A solvent that effectively dissolves all reactants is crucial. The polarity of the solvent can also affect the reaction pathway. |

| Crystallization | A purification technique based on differences in solubility. | Can significantly increase the purity of the final product by removing soluble impurities. |

| Washing | The use of specific solutions to remove impurities from the crude product. | Effective for removing acidic or basic impurities and unreacted starting materials. |

By carefully selecting the synthetic route and meticulously controlling the reaction and purification conditions, it is possible to produce Pentanoic acid, 5,5'-dioxybis[5-oxo-] with high yield and purity.

Chemical Reactivity and Mechanistic Studies of Pentanoic Acid, 5,5 Dioxybis 5 Oxo

Reaction Kinetics and Thermodynamic Analysis of Degradation Pathways

Specific kinetic and thermodynamic data for the degradation of Pentanoic acid, 5,5'-dioxybis[5-oxo-] are not available in published literature. However, the presence of the peroxide linkage suggests that thermal and photochemical degradation would be primary pathways. The O-O bond is inherently weak and susceptible to homolytic cleavage upon input of energy, leading to the formation of carboxylic radicals. The rate of this degradation would be dependent on factors such as temperature, light intensity, and the presence of radical scavengers.

Table 1: Postulated Degradation Parameters (Theoretical)

| Parameter | Expected Trend | Influencing Factors |

|---|---|---|

| Rate Constant (k) | Increases with temperature | Temperature, Solvent Polarity, Presence of Catalysts |

| Activation Energy (Ea) | Relatively low due to weak O-O bond | Bond Dissociation Energy of the Peroxide Linkage |

| Enthalpy of Decomposition (ΔH) | Exothermic | Stability of Resulting Radical Species |

Note: This table is based on general principles of peroxide chemistry and is not derived from experimental data for Pentanoic acid, 5,5'-dioxybis[5-oxo-].

Investigation of Esterification Reactions with Diverse Alcohols and Polyols

The carboxylic acid groups of Pentanoic acid, 5,5'-dioxybis[5-oxo-] are expected to undergo esterification with a variety of alcohols and polyols. These reactions would typically be catalyzed by a strong acid. The reaction mechanism would follow the characteristic nucleophilic acyl substitution pathway. The rate of esterification would be influenced by the steric hindrance of the alcohol and the reaction conditions.

Table 2: Hypothetical Esterification Reactions and Expected Products

| Reactant Alcohol/Polyol | Potential Product | Reaction Conditions |

|---|---|---|

| Methanol | Dimethyl 5,5'-dioxybis[5-oxopentanoate] | Acid catalyst (e.g., H₂SO₄), Heat |

| Ethylene Glycol | Polyester with repeating units | Acid catalyst, Heat, Removal of water |

Note: The products listed are theoretical and based on established principles of esterification.

Mechanisms of Condensation Reactions for Polymer Formation

The difunctional nature of Pentanoic acid, 5,5'-dioxybis[5-oxo-] makes it a potential monomer for condensation polymerization. Reaction with a diol would lead to the formation of a polyester. The mechanism would involve a step-growth polymerization process, where the chain growth occurs through the reaction of the functional groups of the monomers. The peroxide linkage would be incorporated into the polymer backbone, potentially imparting unique properties to the resulting material, such as thermal degradability.

Studies on Functional Group Interconversions involving Carboxylic Acid and Oxo Moieties

While no specific studies on the functional group interconversions of Pentanoic acid, 5,5'-dioxybis[5-oxo-] are reported, the carboxylic acid groups could, in principle, be converted to other functional groups such as acid chlorides, amides, or anhydrides using standard synthetic methodologies. The "oxo" in the chemical name refers to the carbonyl group of the carboxylic acid and is not a separate ketone moiety.

Interaction Studies with Small Molecules and Reagents

Detailed studies on the interaction of Pentanoic acid, 5,5'-dioxybis[5-oxo-] with small molecules and reagents are not found in the available literature. However, as a dicarboxylic acid, it would be expected to interact with bases to form salts. The peroxide linkage could potentially react with reducing agents, leading to the cleavage of the O-O bond and the formation of two molecules of glutaric acid.

Peroxide Linkage Stability and Decomposition Mechanisms

The stability of the peroxide linkage is a critical aspect of the chemistry of Pentanoic acid, 5,5'-dioxybis[5-oxo-]. This bond is susceptible to cleavage under various conditions:

Thermal Decomposition: Heating the compound would lead to homolytic cleavage of the O-O bond, generating two carboxyl radicals. These radicals could then undergo further reactions such as decarboxylation or hydrogen abstraction.

Photochemical Decomposition: Exposure to ultraviolet light could also induce homolytic cleavage of the peroxide bond.

Chemical Reduction: Reaction with reducing agents would cause heterolytic cleavage of the peroxide bond.

The specific mechanisms and products of decomposition would depend on the reaction conditions and the surrounding chemical environment.

Spectroscopic and Advanced Analytical Characterization Methodologies for Pentanoic Acid, 5,5 Dioxybis 5 Oxo and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For "Pentanoic acid, 5,5'-dioxybis[5-oxo-]," ¹H and ¹³C NMR would provide critical information about the connectivity of atoms within the molecule.

Given the symmetrical nature of "Pentanoic acid, 5,5'-dioxybis[5-oxo-]," a relatively simple NMR spectrum is anticipated. The proton NMR (¹H NMR) spectrum is expected to show distinct signals for the methylene (B1212753) protons at different positions relative to the carbonyl and peroxide groups. Similarly, the carbon-13 NMR (¹³C NMR) spectrum would display characteristic peaks for the carbonyl carbon, as well as the carbons in the alkyl chain.

Based on known chemical shifts for similar functional groups, a predicted NMR data table for "Pentanoic acid, 5,5'-dioxybis[5-oxo-]" is presented below. It is important to note that these are theoretical values and actual experimental data may vary.

¹H NMR Predicted Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂-C(O) | 2.5 - 2.8 | Triplet | 4H |

| -CH₂-CH₂-C(O) | 1.7 - 2.0 | Multiplet | 4H |

| -CH₂-CH₂-CH₂- | 1.5 - 1.8 | Multiplet | 4H |

| HOOC- | 10 - 13 | Singlet | 2H |

¹³C NMR Predicted Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carbonyl) | 170 - 180 |

| -CH₂-C(O) | 30 - 40 |

| -CH₂-CH₂-C(O) | 20 - 30 |

| -CH₂-CH₂-CH₂- | 20 - 30 |

The acidic proton of the terminal carboxylic acid groups would likely appear as a broad singlet at a downfield chemical shift (10-13 ppm) in the ¹H NMR spectrum. youtube.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and investigating the fragmentation pathways of organic compounds. Due to the thermal lability of the peroxide O-O bond, soft ionization techniques such as Electrospray Ionization (ESI) are preferred over methods like Gas Chromatography/Mass Spectrometry (GC/MS) for the analysis of diacyl peroxides. nih.gov

The primary fragmentation pathway for diacyl peroxides under mass spectrometric conditions is the homolytic cleavage of the weak O-O bond. nih.govnih.gov This is followed by subsequent reactions such as decarboxylation. For "Pentanoic acid, 5,5'-dioxybis[5-oxo-]," this would result in the formation of characteristic radical fragments.

Collision-Induced Dissociation (CID) studies, often performed in tandem mass spectrometry (MS/MS), can provide detailed structural information by analyzing the fragmentation of a selected precursor ion. nih.gov The expected molecular ion and major fragments for "Pentanoic acid, 5,5'-dioxybis[5-oxo-]" are outlined in the table below.

Expected Mass Spectrometry Fragments

| Fragment | m/z (expected) | Description |

|---|---|---|

| [M+H]⁺ | 263.08 | Protonated molecular ion |

| [M+Na]⁺ | 285.06 | Sodiated molecular ion |

| C₅H₇O₄• | 131.03 | Fragment from O-O bond cleavage |

| C₄H₇O₂• | 87.05 | Fragment after decarboxylation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. These methods are particularly useful for identifying characteristic functional groups. For "Pentanoic acid, 5,5'-dioxybis[5-oxo-]," key vibrational modes would include the stretching of the carbonyl (C=O) and peroxide (O-O) bonds.

The IR spectrum of a carboxylic acid typically shows a very broad O-H stretching band due to hydrogen bonding, usually in the region of 3500-2500 cm⁻¹. spectroscopyonline.com The C=O stretching vibration for a saturated carboxylic acid appears in the range of 1730-1700 cm⁻¹. spectroscopyonline.com The peroxide O-O stretch is often weak in the IR spectrum but can sometimes be observed in the 900-800 cm⁻¹ region.

Raman spectroscopy can also be a valuable tool, as the O-O bond, which is often weak in the IR spectrum, can give a more intense signal in the Raman spectrum.

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3500 - 2500 (broad) | IR |

| C-H Stretch | 3000 - 2850 | IR, Raman |

| C=O Stretch (Carbonyl) | 1730 - 1700 | IR, Raman |

| C-O Stretch | 1320 - 1210 | IR |

| O-O Stretch (Peroxide) | 900 - 800 | IR, Raman |

| O-H Wag (Carboxylic Acid) | 960 - 900 (broad) | IR |

X-ray Diffraction (XRD) for Crystalline Structure Determination

For crystalline solids, X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. Single-crystal XRD can provide precise measurements of bond lengths, bond angles, and torsion angles, which would be invaluable for understanding the detailed molecular geometry of "Pentanoic acid, 5,5'-dioxybis[5-oxo-]."

Powder XRD can be used to identify the crystalline phase of a material and to assess its purity. Variable-temperature powder X-ray diffraction (VT-PXRD) could be employed to study phase transitions and the thermal stability of the compound. nih.gov

While specific crystallographic data for "Pentanoic acid, 5,5'-dioxybis[5-oxo-]" is not publicly available, a hypothetical table of the type of data that could be obtained from a single-crystal XRD analysis is presented below.

Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the separation of complex mixtures and the assessment of the purity of chemical compounds. For organic peroxides, High-Performance Liquid Chromatography (HPLC) is a commonly used analytical method. researchgate.net

"Pentanoic acid, 5,5'-dioxybis[5-oxo-" can be analyzed by reverse-phase (RP) HPLC. sielc.com A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Gas chromatography (GC) may also be applicable for more volatile and thermally stable derivatives, but care must be taken due to the potential for decomposition of the peroxide at elevated temperatures. researchgate.net

These chromatographic methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

Typical HPLC Conditions

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with Phosphoric Acid |

| Detection | UV (e.g., 210 nm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

Computational Chemistry and Theoretical Modeling of Pentanoic Acid, 5,5 Dioxybis 5 Oxo

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Pentanoic acid, 5,5'-dioxybis[5-oxo-], DFT calculations are instrumental in elucidating its fundamental electronic properties, which in turn govern its reactivity.

DFT methods are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. From this optimized structure, a wealth of electronic information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For Pentanoic acid, 5,5'-dioxybis[5-oxo-], the MEP would likely show negative potential around the oxygen atoms of the carbonyl and peroxide groups, indicating these as primary sites for electrophilic interaction.

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of reactivity. mdpi.comredalyc.org These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). longdom.org These parameters are calculated from the HOMO and LUMO energies and help in comparing the reactivity of Pentanoic acid, 5,5'-dioxybis[5-oxo-] with other molecules. electrochemsci.org For instance, a higher electronegativity suggests a greater ability to attract electrons. electrochemsci.org

Table 1: Hypothetical DFT-Calculated Electronic Properties for Pentanoic acid, 5,5'-dioxybis[5-oxo-] Calculated at the B3LYP/6-311G(d,p) level of theory.

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap (ΔE) | 6.3 | eV |

| Electronegativity (χ) | 4.35 | eV |

| Chemical Hardness (η) | 3.15 | eV |

| Global Electrophilicity (ω) | 2.99 | eV |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are particularly valuable for the conformational analysis of flexible molecules like Pentanoic acid, 5,5'-dioxybis[5-oxo-] and for studying its interactions with other molecules, such as solvents or biological macromolecules. rsc.orgnih.gov

Conformational analysis is crucial because the three-dimensional shape of a molecule can significantly influence its physical properties and biological activity. researchgate.netmdpi.com Pentanoic acid, 5,5'-dioxybis[5-oxo-], with its rotatable bonds, can exist in numerous conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformers and the energy barriers between them. nih.gov This is achieved by solving Newton's equations of motion for the atoms in the molecule, allowing the structure to evolve over time. nih.gov

MD simulations can be performed in both the gas phase and in condensed phases (e.g., in aqueous solution). nih.gov In solution, the simulations can explicitly model the interactions between the solute and solvent molecules, providing insights into solvation effects and the role of hydrogen bonding. rsc.org For Pentanoic acid, 5,5'-dioxybis[5-oxo-], MD simulations in water would reveal how water molecules arrange around the carboxylic acid and peroxide functional groups and how these interactions influence the conformational preferences of the molecule. This is particularly important as intermolecular hydrogen bonds can stabilize conformers that might not be favored in the gas phase. nih.gov

Table 2: Representative Conformational States of Pentanoic acid, 5,5'-dioxybis[5-oxo-] from MD Simulations

| Conformer | Key Dihedral Angle(s) (O-O-C-C) | Relative Population (%) | Key Intermolecular Interactions (in aqueous solution) |

|---|---|---|---|

| Extended (trans-like) | ~180° | 45 | Hydrogen bonding with water at both carboxyl termini |

| Folded (cis-like) | ~60° | 35 | Potential for intramolecular hydrogen bonding; solvent bridging |

| Intermediate | ~120° | 20 | Dynamic hydrogen bond network with solvent |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. wikipedia.orglibretexts.org This approach is widely used in drug discovery and environmental toxicology to predict the activity of new, untested compounds. nih.govjocpr.com

For derivatives of Pentanoic acid, 5,5'-dioxybis[5-oxo-], a QSAR model could be developed to predict a property of interest, such as antioxidant capacity or polymerization initiation efficiency. The process involves several key steps:

Data Set Preparation : A series of derivatives of Pentanoic acid, 5,5'-dioxybis[5-oxo-] with known experimental activities is compiled.

Descriptor Calculation : For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. wikipedia.org

The resulting QSAR model can then be used to screen virtual libraries of novel derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This in silico screening can significantly reduce the time and cost associated with the development of new compounds. jocpr.com

Table 3: Example of a QSAR Model for a Hypothetical Activity of Pentanoic acid, 5,5'-dioxybis[5-oxo-] Derivatives

| Hypothetical QSAR Equation: log(Activity) = 0.5 * LogP - 0.2 * MW + 0.8 * N_HBA + 1.5 | |

|---|---|

| Descriptor | Description |

| LogP | Octanol-water partition coefficient (lipophilicity) |

| MW | Molecular Weight |

| N_HBA | Number of Hydrogen Bond Acceptors |

Polymeric and Materials Science Applications of Pentanoic Acid, 5,5 Dioxybis 5 Oxo Derivatives

Bio-based Polymer Research and Sustainable Materials Development

The pursuit of a circular economy and sustainable industrial practices has intensified research into bio-based polymers as viable alternatives to conventional plastics derived from fossil fuels. cnr.it A key focus of this research is the utilization of renewable resources for the synthesis of monomers and polymers that exhibit both high performance and biodegradability. cnr.itmdpi.com Within this context, derivatives of dicarboxylic acids, such as Pentanoic acid, 5,5'-dioxybis[5-oxo-], are gaining attention for their potential roles in developing sustainable materials. This compound, also known as succinyl peroxide, can be synthesized from bio-based succinic acid, which is obtainable from the fermentation of biomass. cnr.it Its structure, featuring a peroxide linkage between two pentanoic acid (succinic acid) moieties, suggests its utility as a radical initiator in polymerization processes for creating novel bio-based polymers.

The development of bio-based polyesters often involves the polycondensation of dicarboxylic acids with diols, both of which can be sourced from renewable feedstocks. researchgate.netwhiterose.ac.uk For instance, sebacic acid, derived from castor oil, is a common building block for bio-based polyesters. researchgate.netnbinno.com Research into these materials aims to produce polymers with a wide range of mechanical properties, from rigid thermoplastics to ductile elastomers, suitable for various applications. digitellinc.com The introduction of peroxide initiators, such as a bio-based succinyl peroxide, into polymerization reactions can lead to the formation of cross-linked or branched polymer architectures, which can significantly enhance the material's thermal and mechanical properties. nih.govresearchgate.net

Detailed Research Findings

Recent studies have demonstrated the successful synthesis of various bio-based polyesters with tailored properties. For example, copolyesters derived from 2,5-furandicarboxylic acid (FDCA), a bio-based aromatic diacid, and various diols have shown excellent thermal stability and gas barrier properties, making them suitable for packaging applications. researchgate.netmdpi.comnih.gov The mechanical properties of these polymers, such as tensile strength and modulus, can be tuned by adjusting the composition and molecular weight of the polymer chains. researchgate.net

The use of peroxides as initiators in the reactive extrusion of bio-based polymer blends has also been explored. In a study involving a poly(lactic acid) (PLA) and poly(butylene succinate) (PBS) blend, the addition of dicumyl peroxide led to an increase in the molecular weight and a significant improvement in the elongation at break of the resulting nanobiocomposite. nih.gov This is attributed to the cross-linking and branching effect induced by the peroxide. nih.gov Similarly, bio-based succinyl peroxide has been investigated as a polymerizing agent for methacrylates, demonstrating its effectiveness as a radical initiator. cnr.it

The following interactive data table summarizes the properties of various bio-based polyesters synthesized using different bio-based monomers and polymerization techniques, highlighting the versatility and potential of these sustainable materials.

The research into bio-based polymers and the development of sustainable materials are rapidly advancing fields. The use of bio-derived dicarboxylic acids and peroxides like Pentanoic acid, 5,5'-dioxybis[5-oxo-] plays a crucial role in the synthesis of polymers with desirable properties for a wide array of applications, contributing to a more sustainable future.

Role in Pharmaceutical and Biomedical Research: Precursor and Building Block Applications

Utilization as a Synthetic Intermediate for Complex Pharmaceutical Molecules

There is currently no available scientific literature that documents the utilization of Pentanoic acid, 5,5'-dioxybis[5-oxo-] as a synthetic intermediate in the production of complex pharmaceutical molecules. While its chemical structure, featuring two carboxylic acid groups and two ketone functionalities, suggests potential for various chemical transformations, no specific examples of its incorporation into drug synthesis pathways have been reported.

Design and Synthesis of Drug Precursors Incorporating the Pentanoic Acid, 5,5'-dioxybis[5-oxo-] Scaffold

The design and synthesis of drug precursors are crucial steps in pharmaceutical development. However, there are no published studies that describe the use of the Pentanoic acid, 5,5'-dioxybis[5-oxo-] scaffold in the creation of such precursors. The potential of this scaffold to influence the pharmacokinetic and pharmacodynamic properties of a drug remains an unexplored area of research.

Exploration as a Chemical Building Block for Bioactive Scaffolds

Bioactive scaffolds form the core structure of many therapeutic agents. An examination of the current body of scientific work reveals no instances where Pentanoic acid, 5,5'-dioxybis[5-oxo-] has been explored or utilized as a primary building block for the development of new bioactive scaffolds. Its potential contributions to molecular diversity and biological activity in this context are yet to be investigated.

Development of Novel Linkers and Conjugating Agents in Pharmaceutical Synthesis

In the field of drug delivery and bioconjugation, linkers play a critical role in connecting different molecular entities, such as in antibody-drug conjugates. A thorough search of patents and research articles did not uncover any evidence of Pentanoic acid, 5,5'-dioxybis[5-oxo-] being developed or used as a linker or conjugating agent in pharmaceutical synthesis. The suitability of its bifunctional nature for such applications has not been described in the available literature.

Environmental Fate and Green Chemistry Considerations in the Research of Pentanoic Acid, 5,5 Dioxybis 5 Oxo

Pathways of Environmental Degradation

There is currently no specific information available in the scientific literature detailing the environmental degradation pathways of Pentanoic acid, 5,5'-dioxybis[5-oxo-]. General principles of organic chemistry suggest that as a dicarboxylic acid with ether linkages, it may be susceptible to biodegradation by microorganisms capable of cleaving these functional groups. Potential degradation pathways could involve hydrolysis of the ester linkages, followed by oxidation of the resulting pentanoic acid monomers. However, without specific studies, the microorganisms involved, the rate of degradation, and the identity of any persistent metabolites remain unknown.

Assessment of Compound Stability in Various Environmental Matrices

Similarly, a comprehensive assessment of the stability of Pentanoic acid, 5,5'-dioxybis[5-oxo-] in different environmental matrices such as soil, water, and sediment is not documented. The stability of the compound would be influenced by factors like pH, temperature, microbial activity, and the presence of other chemicals. The ether and ester functionalities suggest a potential for hydrolysis, particularly under acidic or basic conditions. However, the actual persistence and partitioning of this compound in the environment have yet to be determined through empirical research.

Green Synthesis Routes and Waste Minimization Strategies

The development of green synthesis routes for chemical compounds is a cornerstone of sustainable chemistry, aiming to reduce the use and generation of hazardous substances. While various methods exist for the synthesis of dicarboxylic acids and ethers, specific green synthesis methodologies for Pentanoic acid, 5,5'-dioxybis[5-oxo-] are not described in the available literature. Green approaches could potentially involve the use of renewable feedstocks, enzymatic catalysis to replace harsh chemical reagents, and the use of environmentally benign solvents like water or supercritical CO2.

Furthermore, strategies for waste minimization in the production of this compound have not been publicly reported. A focus on waste minimization would involve optimizing reaction conditions to maximize atom economy, recycling solvents and catalysts, and finding applications for any by-products generated during synthesis.

Life Cycle Assessment Methodologies for Sustainable Production

A life cycle assessment (LCA) is a systematic analysis of the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal. There are no published LCAs for Pentanoic acid, 5,5'-dioxybis[5-oxo-]. Such an assessment would be crucial for identifying the key environmental hotspots in its production and use, and for guiding the development of more sustainable alternatives. A comprehensive LCA would evaluate impacts such as global warming potential, ozone depletion, acidification, and ecotoxicity.

Future Research Directions and Unexplored Potential of Pentanoic Acid, 5,5 Dioxybis 5 Oxo

Integration into Advanced Functional Materials Systems

The bifunctional nature of glutaroyl peroxide—possessing two potential radical-generating sites—makes it an intriguing candidate for creating advanced functional polymers and material systems. Future research is anticipated to move beyond its role as a simple initiator and explore its use in constructing polymers with sophisticated architectures.

Telechelic and Block Copolymers: One significant area of potential is the synthesis of telechelic polymers, which are macromolecules with reactive functional groups at both ends. By carefully controlling polymerization conditions, glutaroyl peroxide could initiate chain growth in two directions, leading to polymers that can be further modified or used as building blocks for block copolymers. These copolymers are crucial in applications ranging from thermoplastic elastomers to drug delivery systems.

Cross-linked Networks and Gels: The ability to generate two radicals per molecule provides a pathway for efficient cross-linking of polymer chains. This could be harnessed to create highly stable polymer networks or hydrogels. mdpi.com Research could focus on tuning the cross-link density by varying the peroxide concentration, leading to materials with tailored mechanical properties, swelling behavior, and thermal stability for applications in soft robotics, tissue engineering, or specialty absorbents. arkema.com

Surface Modification: The reactive radicals generated from glutaroyl peroxide can be used to graft functional polymer chains onto various surfaces, altering their properties. This could lead to the development of materials with enhanced biocompatibility, improved adhesion, or specific surface wettability for use in medical implants, advanced coatings, and microfluidic devices.

| Potential Material Application | Key Feature of Glutaroyl Peroxide | Desired Material Property |

| Thermoplastic Elastomers | Bifunctional Initiation | Synthesis of A-B-A Block Copolymers |

| Smart Hydrogels | Efficient Cross-linking Agent | Tunable Swelling and Mechanical Response |

| Biocompatible Surfaces | Surface-Initiated Grafting | Reduced Protein Fouling, Improved Cell Adhesion |

Exploration of Organometallic Chemistry and Catalysis

While diacyl peroxides are classical radical initiators, their interaction with transition metals opens up a rich and underexplored area of organometallic chemistry and catalysis. rsc.orgacs.org The peroxide can act not just as a source of radicals, but also as an oxidant or a ligand precursor in catalytic cycles. researchgate.netrsc.org

Future investigations could focus on:

Metal-Catalyzed Reactions: The cleavage of the O-O bond can be catalyzed by various transition metals, leading to controlled radical generation under milder conditions than thermal decomposition. nih.gov This approach could enable more selective C-H functionalization or polymerization reactions. Research into using metals like copper, iron, or manganese could yield novel catalytic systems for fine chemical synthesis. mdpi.com

Oxidative Addition Processes: The peroxide bond can undergo oxidative addition to low-valent metal centers, a fundamental step in many catalytic cycles. Exploring the reactivity of glutaroyl peroxide with different metal complexes could lead to the discovery of new catalytic transformations, such as novel C-O or C-C bond-forming reactions. rsc.org

Development of Novel Oxidants: In the presence of certain catalysts, diacyl peroxides can serve as sources of oxygen for highly selective oxidation reactions. nih.gov The bifunctional nature of glutaroyl peroxide could potentially be harnessed to create bimetallic catalytic systems for complex, multi-electron oxidation processes relevant to green chemistry and sustainable industrial processes. mdpi.com

High-Throughput Screening and Combinatorial Chemistry Approaches

The efficiency of modern materials and drug discovery relies heavily on high-throughput screening (HTS) and combinatorial chemistry. nih.govnih.gov Glutaroyl peroxide, with its distinct bifunctional reactivity, is an ideal candidate for inclusion in these rapid discovery workflows.

Polymer Libraries: HTS methodologies can be employed to rapidly screen the effects of glutaroyl peroxide in polymerization reactions. mrs-j.orgchemspeed.com By varying monomers, solvents, temperatures, and catalyst concentrations in parallel, vast libraries of new polymers can be synthesized and evaluated for desired properties. acs.org This could accelerate the discovery of new materials for targeted applications. rsc.orgrsc.org

Combinatorial Synthesis of Small Molecules: The radicals generated from glutaroyl peroxide can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org This reactivity could be exploited in combinatorial workflows to generate libraries of complex small molecules from simple building blocks. For example, its use in radical-promoted annulation reactions could yield diverse molecular scaffolds for pharmaceutical screening. acs.org

Screening for Catalytic Activity: Automated screening platforms could be used to test the efficacy of different metal catalysts in activating glutaroyl peroxide for specific chemical transformations. This approach would rapidly identify optimal catalyst-peroxide pairings for novel synthetic methods, bypassing traditional, time-consuming optimization processes.

| HTS Application Area | Role of Glutaroyl Peroxide | Objective of Screening |

| Materials Discovery | Bifunctional Initiator/Cross-linker | Identify polymers with novel thermal or mechanical properties. |

| Drug Discovery | Radical Source | Generate diverse libraries of small molecules for biological assays. |

| Catalyst Development | Reagent/Oxidant | Discover new metal complexes for efficient and selective reactions. |

Applications in Niche Chemical Specialties and Emerging Technologies

Beyond bulk polymer production, the unique properties of glutaroyl peroxide could be leveraged in several high-value, niche applications and emerging technological fields.

Specialty Adhesives and Resins: As a curing agent, it could be used to formulate specialty adhesives, encapsulants for electronics, or high-performance composite resins. arkema.com Its bifunctionality may lead to cured materials with superior thermal stability and mechanical strength compared to those made with monofunctional peroxides.

Electronics and Microfabrication: The controlled generation of radicals from glutaroyl peroxide could find use in photolithography or as an etchant in the production of printed circuit boards. nouryon.comairedale-group.com Its decomposition by light or heat could be patterned to create microscale features on surfaces.

Propellants and Energetic Materials: Organic peroxides are a class of energetic materials. While this requires careful handling, the specific decomposition characteristics of glutaroyl peroxide could be studied for potential inclusion in specialized propellant formulations or other energetic applications where controlled energy release is required.

Interdisciplinary Research Opportunities with Biomaterials Science

The intersection of polymer chemistry and biology offers fertile ground for innovation, and glutaroyl peroxide could play a key role in the development of next-generation biomaterials.

Biodegradable Networks: The ester linkages inherent in a polymer network formed from glutaroyl peroxide could be susceptible to hydrolysis. This opens the door to creating biodegradable polymers or hydrogels for applications like surgical sutures, controlled-release drug delivery systems, or temporary scaffolds for tissue engineering.

Injectable Hydrogels: In-situ polymerization initiated by glutaroyl peroxide could be explored for creating injectable hydrogels. A two-component system, mixed at the point of application, could polymerize within the body to form a scaffold for cell encapsulation or tissue repair. Research would need to carefully manage the reactivity and byproducts to ensure biocompatibility.

Oxygen-Generating Biomaterials: A fascinating and advanced concept involves using peroxides to generate oxygen within biomaterials to support cell viability in hypoxic environments, such as in thick tissue engineering constructs. nih.gov While hydrogen peroxide is more commonly studied for this, the controlled decomposition of organic peroxides like glutaroyl peroxide could offer an alternative pathway. This approach could mitigate the toxicity associated with high local concentrations of hydrogen peroxide. nih.govmdpi.com

Conclusion

Summary of Key Academic Contributions and Research Progress

A thorough review of scientific databases and academic journals reveals a significant lack of published research on Pentanoic acid, 5,5'-dioxybis[5-oxo-. While its basic chemical identifiers are documented, there are no substantial academic contributions detailing its synthesis, characterization, or application. The compound, with the CAS number 10195-54-7 and molecular formula C10H14O8, is listed in chemical inventories, and at least one source indicates its suitability for analysis by High-Performance Liquid Chromatography (HPLC). sielc.com However, this singular mention does not constitute a body of research. The scientific community has yet to publish in-depth studies on its chemical behavior, spectroscopic data, or potential utility in any field of research.

Reiteration of the Compound's Significance in Academic Research

The significance of Pentanoic acid, 5,5'-dioxybis[5-oxo- in academic research is currently undefined due to the dearth of available information. Its structure, featuring two pentanoic acid chains linked by a dioxy group and containing oxo functionalities, suggests potential as a linker molecule, a building block in polymer chemistry, or a precursor for more complex chemical entities. However, without experimental data, these remain theoretical possibilities. The absence of this compound from the mainstream of chemical research means that its potential contributions to materials science, pharmacology, or other scientific disciplines are yet to be discovered.

Concluding Remarks on Future Outlook and Impact

The future outlook for Pentanoic acid, 5,5'-dioxybis[5-oxo- is entirely dependent on the initiation of foundational research. The first step will require the development and publication of a reliable and reproducible synthesis method. Following this, a thorough characterization of its physical and chemical properties, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), will be crucial.

Once these fundamental aspects are established, researchers can begin to explore its potential applications. Its impact will be determined by the discoveries made in these future investigations. It is possible that this compound holds unique properties that could be of significant academic and industrial interest. However, until such research is undertaken and disseminated, Pentanoic acid, 5,5'-dioxybis[5-oxo- will remain an enigmatic molecule with unrealized potential.

Q & A

Q. What are the recommended synthetic routes for 5,5'-dioxybis[5-oxo-pentanoic acid], and how can its purity be validated?

Methodological Answer: Synthesis typically involves esterification or oxidation of pentanoic acid derivatives. For example, similar compounds like 4-oxo-pentanoic acid derivatives are synthesized via catalytic oxidation of diols or keto-acid intermediates . Post-synthesis, purity validation should include:

- Chromatography : HPLC or LC-MS (e.g., ≥90% purity via LC/MS-UV, as used for 4-oxo-5-phenylpentanoic acid) .

- Spectroscopy : NMR (¹H/¹³C) to confirm functional groups and structural integrity (e.g., ester or carbonyl signals) .

- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated for ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate .

Q. What safety protocols are critical when handling 5,5'-dioxybis[5-oxo-pentanoic acid] in laboratory settings?

Methodological Answer: Based on safety data for structurally related compounds:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .

- Emergency Measures : Flush eyes with water for 15 minutes upon contact; wash skin with soap and water .

- Storage : Store at −20°C in airtight containers, away from light, to prevent degradation (similar to 4-oxo-5-phenylpentanoic acid) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5,5'-dioxybis[5-oxo-pentanoic acid] in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., carbonyl groups) and predict reaction pathways .

- Molecular Docking : Simulate interactions with enzymes or catalysts (e.g., esterases) to optimize reaction conditions .

- Kinetic Studies : Use software like Gaussian or ORCA to model activation energies for hydrolysis or esterification .

Q. How should researchers address contradictions in reported synthetic yields or stability data for this compound?

Methodological Answer:

- Comparative Analysis : Replicate protocols from divergent studies (e.g., solvent polarity, temperature) to identify critical variables .

- Advanced Characterization : Use TGA (thermogravimetric analysis) to assess thermal stability discrepancies or HRMS to verify byproducts .

- Statistical Tools : Apply ANOVA or Design of Experiments (DoE) to isolate factors affecting yield (e.g., catalyst loading, reaction time) .

Q. What role does 5,5'-dioxybis[5-oxo-pentanoic acid] play in polymer or materials science applications?

Methodological Answer:

- Crosslinking Agent : Its bifunctional structure (two carbonyl groups) may enable covalent network formation in hydrogels or resins. Optimize via FTIR to track ester/amide bond formation .

- Degradation Studies : Monitor hydrolytic stability under acidic/basic conditions using GPC (gel permeation chromatography) to assess molecular weight changes .

Application-Oriented Questions

Q. How can this compound be utilized in metabolomics or natural product research?

Methodological Answer:

- Isotopic Labeling : Synthesize deuterated or ¹³C-labeled analogs (e.g., 5-aminolevulinic acid derivatives ) for tracer studies in metabolic pathways.

- LC-MS/MS Integration : Use as an internal standard for quantifying keto-acid metabolites, ensuring column compatibility (C18 reverse-phase) and ionization efficiency (ESI-negative mode) .

Q. What are the challenges in scaling up synthesis from milligram to gram-scale?

Methodological Answer:

- Reactor Design : Transition from batch to flow chemistry for better heat/mass transfer, minimizing side reactions (e.g., decarboxylation) .

- Purification : Replace column chromatography with recrystallization or membrane filtration for cost-effective large-scale purification .

Data and Stability Analysis

Q. What analytical techniques are most effective for detecting degradation products of this compound?

Methodological Answer:

Q. How does pH influence the stability of 5,5'-dioxybis[5-oxo-pentanoic acid] in aqueous solutions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.